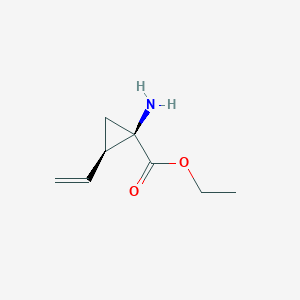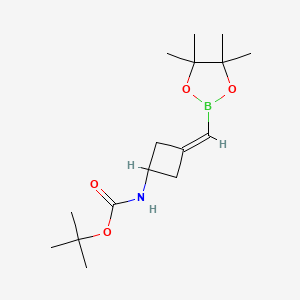
tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate is a boronic ester derivative. This compound is notable for its use in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate typically involves the reaction of a cyclobutyl carbamate derivative with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually catalyzed by a palladium complex under mild conditions. The general reaction scheme is as follows:
Starting Materials: Cyclobutyl carbamate derivative and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Catalyst: Palladium complex (e.g., Pd(PPh3)4).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: Mild temperature (25-50°C) and inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of reaction parameters.
化学反应分析
Types of Reactions
tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.
Hydrolysis: The compound can undergo hydrolysis to yield the free boronic acid.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., THF or DMF), and mild temperature (25-50°C).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) in aqueous medium.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Corresponding alcohol.
Hydrolysis: Free boronic acid.
科学研究应用
tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用机制
The mechanism of action of tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with aryl or vinyl halides to form the desired product. The molecular targets and pathways involved in these reactions are well-studied in the context of organic synthesis.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.
Pinacolborane: A borane derivative used in hydroboration reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in various organic transformations.
Uniqueness
tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate is unique due to its cyclobutyl carbamate structure, which imparts specific reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry and material science.
属性
分子式 |
C16H28BNO4 |
|---|---|
分子量 |
309.2 g/mol |
IUPAC 名称 |
tert-butyl N-[3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutyl]carbamate |
InChI |
InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-12-8-11(9-12)10-17-21-15(4,5)16(6,7)22-17/h10,12H,8-9H2,1-7H3,(H,18,19) |
InChI 键 |
XIUXTFLRUUKHOR-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CC(C2)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


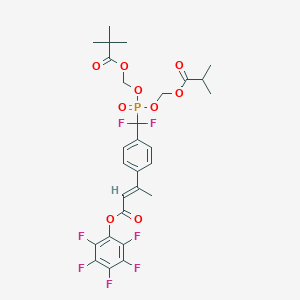
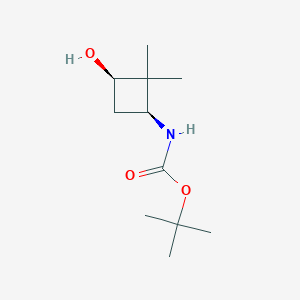
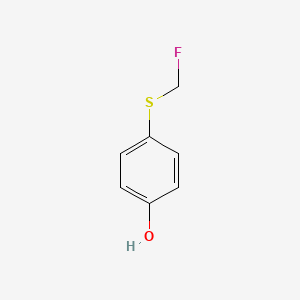
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)

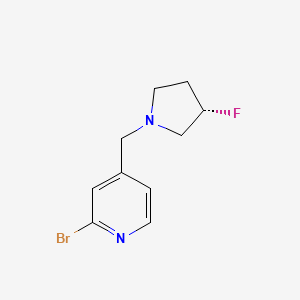
![(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B15219409.png)

![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)
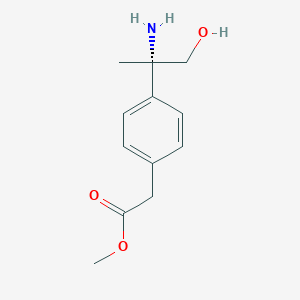
![Benzamide, 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B15219447.png)
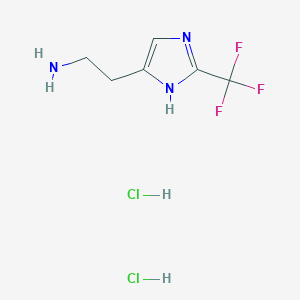
![2-Bromo-1-{2-[ethyl(methyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15219459.png)
